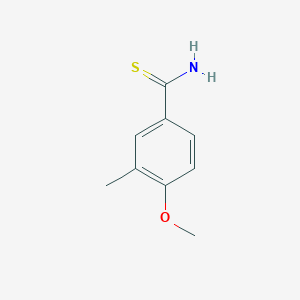
1,2,5-Trimethylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 1, 2, and 5 on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to yield the desired cyclohexanol derivative . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2,5-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted cyclohexane derivatives.
科学研究应用
1,2,5-Trimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1,2,5-Trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
3,3,5-Trimethylcyclohexanol: This compound is similar in structure but has the methyl groups at different positions.
1,2,4-Trimethylcyclohexane: Another similar compound with methyl groups at positions 1, 2, and 4.
Uniqueness
1,2,5-Trimethylcyclohexan-1-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable.
属性
CAS 编号 |
88138-86-7 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC 名称 |
1,2,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-5-8(2)9(3,10)6-7/h7-8,10H,4-6H2,1-3H3 |
InChI 键 |
FCZWEWBNRGMFBE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)



